3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-22-17-13-16(6-7-18(17)29-20(22)25)30(26,27)21-15-4-2-14(3-5-15)12-19(24)23-8-10-28-11-9-23/h2-7,13,21H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDDOIAOTHHHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)CC(=O)N4CCOCC4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step often involves the reaction of the oxazole derivative with sulfonyl chlorides in the presence of a base.
Attachment of the morpholino group: This can be done through nucleophilic substitution reactions where the morpholine is introduced to the oxazole-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural uniqueness lies in its benzoxazole-morpholino-sulfonamide architecture. Below is a comparative analysis with key analogs:
Data Table: Structural and Functional Parameters
Critical Analysis of Differences
- Benzoxazole vs.
- Morpholinoethyl vs. Simple Alkyl Chains: The morpholino group introduces a tertiary amine, enhancing solubility and enabling hydrogen bonding, which is absent in compounds like the furan-sulfonamides .
- Sulfonamide Positioning : The target compound’s sulfonamide at position 5 of the benzoxazole may optimize steric interactions compared to analogs with ortho or meta substitutions .
Research Findings and Implications
While direct data on the target compound’s bioactivity is unavailable, structural analogs suggest:
- Antimicrobial Efficacy: Sulfonamide derivatives in show broad-spectrum activity, which the morpholinoethyl group could potentiate by improving cell penetration .
- Enzyme Targeting : The benzoisothiazole analog’s enzyme inhibition implies the benzoxazole core may similarly interact with metalloenzymes or proteases.
- Synthetic Feasibility : Use of SHELX software () for crystallographic refinement ensures accurate structural validation, critical for structure-activity relationship (SAR) studies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?
- Methodology : Multi-step synthesis involving sulfonylation, coupling, and cyclization reactions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., DCC for amide bond formation). Purity is ensured via column chromatography and HPLC (≥95% purity) .
- Critical Considerations : Reaction intermediates (e.g., morpholinoethylphenylamine) require strict anhydrous conditions to prevent hydrolysis. Yield optimization may involve Design of Experiments (DoE) to balance competing factors like steric hindrance and electronic effects .
Q. How is structural characterization performed for this compound?
- Methodology :
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving sulfonamide and morpholine moieties. Hydrogen bonding networks are analyzed using Mercury software .
- Spectroscopy : H/C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 488.15) .
Q. What analytical methods validate purity and stability under experimental conditions?
- Methodology :
- HPLC-DAD/UV : Gradient elution (C18 column, acetonitrile/water) monitors degradation products.
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C).
- Accelerated stability studies : Conducted at 40°C/75% RH for 4 weeks to simulate long-term storage .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholine vs. piperazine substitution) affect bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing morpholine with piperazine) and test against target enzymes (e.g., carbonic anhydrase). IC values are compared using enzymatic assays .
- Computational docking : AutoDock Vina predicts binding affinities to active sites (e.g., zinc-containing enzymes) .
Q. What strategies resolve contradictions in solubility vs. bioactivity data?
- Case Study : Poor aqueous solubility (logP ≈ 3.5) may limit in vitro activity despite high target affinity. Solutions include:
- Prodrug design : Introduce phosphate esters for enhanced hydrophilicity.
- Nanoformulation : Use liposomal encapsulation (e.g., PEGylated liposomes) to improve bioavailability .
Q. How is the compound’s mechanism of action validated in disease models?
- Methodology :
- In vitro : siRNA knockdown of putative targets (e.g., HDACs) in cancer cell lines, followed by viability assays (MTT).
- In vivo : Xenograft models (e.g., murine breast cancer) assess tumor regression. Pharmacokinetics (C, t) are quantified via LC-MS/MS .
Q. What experimental designs address conflicting data in target engagement studies?
- Case Study : Discrepancies between SPR (surface plasmon resonance) and cellular thermal shift assay (CETSA) results may arise from off-target effects. Solutions include:
- Orthogonal assays : Combine SPR with microscale thermophoresis (MST) for binding validation.
- Proteome-wide profiling : Use affinity-based pulldown coupled with mass spectrometry to identify non-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
